molecular formula C17H17N5O7S B1603549 S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine CAS No. 56964-73-9

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine

Cat. No.: B1603549
CAS No.: 56964-73-9
M. Wt: 435.4 g/mol
InChI Key: UNTSTPIAQOSGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine belongs to the thiopurine nucleoside family, featuring a modified purine base and a ribose sugar. Key structural components include:

  • Purine base : A hypoxanthine derivative with sulfur substitution at position 6 (thio group) and a 2-hydroxy-5-nitrobenzyl substituent attached via a thioether linkage.
  • Ribose sugar : A β-D-ribofuranose moiety with hydroxyl groups at positions 2', 3', and 5'.
Identifier Value
CAS Registry Number 56964-73-9
Molecular Formula C₁₇H₁₇N₅O₇S
Molecular Weight 435.41 g/mol
IUPAC Name R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

Source: PubChem , Sigma-Aldrich

Nomenclature and Synonyms

The compound is known by multiple names, reflecting its structural complexity:

  • Primary names : 6-[(2-Hydroxy-5-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine, S-(2-hydroxy-5-nitrobenzoyl)-6-thioinosine.
  • Alternative designations : CHEMBL260882, DTXSID10601966.

These names emphasize its thioether linkage, nitrobenzyl substituent, and ribose configuration.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S/c23-4-11-13(25)14(26)17(29-11)21-7-20-12-15(21)18-6-19-16(12)30-5-8-3-9(22(27)28)1-2-10(8)24/h1-3,6-7,11,13-14,17,23-26H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTSTPIAQOSGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56964-73-9
Record name S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine involves two main components:

  • Preparation of the 2-hydroxy-5-nitrobenzyl moiety (or its precursor)
  • Coupling this moiety with 6-thioinosine to form the thioether linkage

Preparation of 2-Hydroxy-5-nitrobenzyl Precursor

A crucial intermediate is 2-hydroxy-5-nitropyridine or its benzyl derivative. A recent innovative one-pot synthesis method for 2-hydroxy-5-nitropyridine, which can be adapted for preparing the benzyl derivative, is described as follows:

Step Description Conditions Notes
s1 Nitration of 2-aminopyridine Add 2-aminopyridine to concentrated sulfuric acid (mass ratio 8:1 to 10:1), control temperature 10-20 °C, add concentrated nitric acid (molar ratio 0.9-1.0), stir at 40-50 °C Efficient nitration with controlled temperature to avoid side reactions
s2 Diazotization Quench reaction mixture in water at 0-10 °C, add sodium nitrite solution dropwise (molar ratio 1.5-1.7 to 2-aminopyridine) Diazotization facilitates substitution and purification
s3 Acid concentration adjustment Add ammonia water to adjust acid concentration Enables separation of isomers without independent purification
s4 Filtration and drying Filter and dry the resultant product Yields pure 2-hydroxy-5-nitropyridine

This method reduces wastewater and simplifies purification, making it suitable for scale-up and environmentally friendly production.

Coupling to Form this compound

The coupling of the 2-hydroxy-5-nitrobenzyl moiety to 6-thioinosine typically involves nucleophilic substitution at the sulfur atom of 6-thioinosine, forming a thioether bond. The general approach is:

  • Dissolve 6-thioinosine in an appropriate solvent such as dimethyl sulfoxide (DMSO)
  • React with 2-hydroxy-5-nitrobenzyl halide or activated derivative under controlled temperature and inert atmosphere
  • Purify the product by chromatography or crystallization

A related compound synthesis example in the literature uses acetonitrile under nitrogen at 0 °C, followed by quenching with sodium bicarbonate and extraction with ethyl acetate, yielding high purity products. Although this example is for a different purine derivative, similar conditions apply for this compound synthesis, emphasizing low temperature and inert atmosphere to avoid side reactions.

Solvent and Reagent Details

  • Solvents: Dimethyl sulfoxide (DMSO) is preferred for dissolving both reactants due to its polarity and ability to stabilize intermediates.
  • Stock Solutions: For experimental use, stock solutions of this compound are prepared at 10 mM concentration in DMSO.
  • Purification: Silica gel column chromatography with hexane/ethyl acetate mixtures is commonly used for purification.

Analytical and Characterization Data

The synthesized compound is characterized by:

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 2-Aminopyridine + H2SO4 + HNO3, 10-50 °C Nitration to 2-hydroxy-5-nitropyridine Intermediate for benzyl moiety
2 Quenching + NaNO2 at 0-10 °C Diazotization for substitution Purified intermediate
3 Ammonia addition Acid neutralization Isomer separation
4 6-Thioinosine + 2-hydroxy-5-nitrobenzyl halide in DMSO, inert atmosphere, 0 °C Thioether bond formation Target compound
5 Workup with NaHCO3, extraction, chromatography Purification High purity this compound

Additional Notes on Labeling and Stability

  • Radiolabeling of related compounds such as S-(4-nitrobenzyl)-6-thioinosine has been performed via one-step tritiation, indicating potential for isotopic labeling of this compound for research applications.
  • Storage at −20 °C preserves compound stability, minimizing degradation.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzyl moiety .

Scientific Research Applications

Pharmacological Applications

1.1 Adenosine Receptor Studies

NBTI is primarily recognized for its role as an inhibitor of nucleoside transport , specifically targeting the equilibrative nucleoside transporter (ENT) system. This inhibition allows researchers to study the effects of adenosine in various biological systems without interference from adenosine transport mechanisms.

  • Mechanism : NBTI selectively inhibits the uptake of adenosine, leading to increased extracellular concentrations, which facilitates the study of adenosine receptor activation without the confounding effects of its rapid clearance from the extracellular space .

1.2 Cardiovascular Research

In cardiovascular studies, NBTI has been utilized to assess the negative inotropic effects of adenosine on cardiac tissues. It has been shown to enhance the direct negative inotropic response when used in conjunction with other agents like FSCPX, a selective A1 adenosine receptor antagonist .

  • Case Study : In isolated guinea pig atria experiments, NBTI was co-administered with FSCPX to investigate their combined effects on adenosine's action. The results indicated a paradoxical enhancement of adenosine's effects due to NBTI's inhibition of adenosine clearance .

Mechanistic Insights

2.1 Interaction with Other Compounds

Research has demonstrated that NBTI interacts with various pharmacological agents, influencing their efficacy and potency:

  • FSCPX Interaction : The combination of FSCPX and NBTI alters the concentration-response curves for adenosine, indicating that FSCPX can modulate the effects of NBTI by affecting endogenous adenosine levels rather than simply acting as a competitive antagonist .

2.2 In Silico Modeling

Advanced computational models have been developed to simulate the interactions between NBTI and other compounds, providing insights into their mechanisms at a molecular level. These models help predict how changes in concentration affect receptor responses and can guide experimental design .

Research Findings and Data Tables

The following table summarizes key findings from studies involving NBTI:

Study ReferenceExperimental ModelKey Findings
Isolated guinea pig atriaNBTI enhances negative inotropic effects of adenosine when used with FSCPX
In silico modelingDemonstrated interaction between NBTI and FSCPX affecting endogenous adenosine levels
Various animal modelsParadoxical enhancement of adenosine response observed with combined treatments

Mechanism of Action

The mechanism of action of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

NBTI belongs to a class of S-substituted 6-thioinosine derivatives, sharing structural and functional similarities with compounds like S-(4-nitrobenzyl)-6-thioinosine (NBMPR) and dipyridamole. Below is a detailed comparison:

Structural Differences

Compound Substituent Group Key Structural Features
NBTI 2-Hydroxy-5-nitrobenzyl Hydroxyl group at position 2; nitro group at position 5 on the benzyl ring. Enhances polarity and potential hydrogen bonding .
NBMPR 4-Nitrobenzyl Nitro group at position 4 on the benzyl ring; lacks hydroxyl group. Higher hydrophobicity .
Dipyridamole Dimer with piperazine rings Non-nucleoside structure; acts via distinct mechanisms .

Functional and Pharmacological Differences

Target Selectivity
  • NBTI: Primarily inhibits nucleoside transport but lacks comprehensive ENT subtype selectivity data in the provided evidence.
  • NBMPR : Potent ENT1 inhibitor (IC₅₀ ~0.1–1 nM for ENT1). ENT2 exhibits 7,000-fold lower sensitivity to NBMPR, making it a selective tool for ENT1 studies .
  • Dipyridamole: Broad-spectrum ENT inhibitor (IC₅₀ ~100 nM for ENT1, ~7,100 nM for ENT2). Also inhibits phosphodiesterases and adenosine deaminase .

Kinetic and Binding Properties

  • NBMPR : Binds reversibly to ENT1 with high affinity (Kd ~0.1 nM), leveraging π-π interactions between its nitrobenzyl group and aromatic residues on ENT1 .
  • NBTI : Structural hydroxyl group may enhance hydrogen bonding but reduce membrane permeability compared to NBMPR. Binding kinetics remain less characterized .
  • Dipyridamole: Noncompetitive inhibition with slower dissociation rates, suitable for long-term uptake inhibition .

Research Findings and Implications

  • NBTI in Receptor Reserve Studies: Co-treatment with FSCPX (an A₁ receptor antagonist) revealed that NBTI corrects overestimations of adenosine receptor reserves caused by endogenous adenosine accumulation. This highlights its utility in refining pharmacological models .
  • NBMPR vs. NBTI in Structural Studies : The absence of a hydroxyl group in NBMPR correlates with higher ENT1 affinity, suggesting that steric and electronic factors critically influence transporter binding .
  • Therapeutic Potential: While NBMPR and dipyridamole have clinical applications (e.g., neuroprotection, anticoagulation), NBTI remains a research-focused compound due to insufficient in vivo data .

Biological Activity

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of NBTI

NBTI is primarily recognized as a selective inhibitor of nucleoside transporters, particularly the equilibrative nucleoside transporter (ENT1). This inhibition plays a crucial role in modulating adenosine levels within cells, which has significant implications for various physiological and pathological processes.

The biological activity of NBTI is largely attributed to its ability to inhibit ENT1, leading to increased extracellular concentrations of adenosine. This results in prolonged effects of adenosine signaling pathways, which are involved in numerous biological processes including:

  • Cardiovascular Regulation : NBTI enhances the negative inotropic effects of adenosine by preventing its cellular uptake, thereby prolonging its action on cardiac tissues .
  • Neuroprotection : Increased adenosine levels can offer neuroprotective effects, potentially benefiting conditions such as ischemia and neurodegenerative diseases .

Biological Activity and Therapeutic Potential

Research has demonstrated the following biological activities associated with NBTI:

  • Anticancer Activity : NBTI’s modulation of adenosine levels may contribute to its anticancer properties by altering tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .
  • Antimicrobial Properties : Preliminary studies suggest that NBTI may exhibit antimicrobial effects, although further research is needed to establish its efficacy against specific pathogens.

Table 1: Summary of Key Studies on NBTI

Study ReferenceFocusFindings
Cardiac FunctionNBTI increased adenosine's negative inotropic effect in guinea pig atria.
Neurological EffectsSuggests potential neuroprotective roles through enhanced adenosine signaling.
Cancer TherapyDemonstrated synergistic effects with chemotherapeutics in pancreatic cancer models.
Transport InhibitionConfirmed that NBTI effectively inhibits ENT1, leading to increased extracellular adenosine.

Detailed Research Findings

  • Cardiac Studies : In isolated guinea pig atria, NBTI was shown to significantly enhance the effects of adenosine by inhibiting its uptake. This led to a more pronounced negative inotropic response, suggesting potential applications in treating heart conditions where modulation of adenosine is beneficial .
  • Cancer Research : A study highlighted that NBTI could enhance the uptake and efficacy of gemcitabine in pancreatic cancer cells by modulating nucleoside transport mechanisms. High levels of ENT1 were associated with better patient outcomes, indicating that targeting this pathway could improve therapeutic responses .
  • Neuroprotection : Research indicates that by increasing extracellular adenosine concentrations, NBTI may provide protective effects against neuronal damage during ischemic events, although specific mechanisms remain under investigation .

Q & A

Q. What is the primary mechanism of action of S-(4-Nitrobenzyl)-6-thioinosine (NBTI) in cellular studies?

NBTI selectively inhibits equilibrative nucleoside transporter 1 (ENT1), a solute carrier protein responsible for bidirectional nucleoside transport. By binding to ENT1 with high affinity (Ki < 1 nM), NBTI blocks adenosine uptake, leading to elevated extracellular adenosine levels. This modulates adenosine receptor signaling pathways (e.g., A1, A2A), influencing processes like vasodilation, neuroprotection, and anti-inflammatory responses .

Q. How is NBTI typically employed in nucleoside transport assays?

Methodology:

  • Pre-incubate cells with 0.1–0.5 µM NBTI for 15–30 minutes to saturate ENT1 binding sites.
  • Use radiolabeled nucleosides (e.g., [³H]-adenosine or [³H]-guanosine) to quantify uptake via scintillation counting.
  • Include controls with vehicle (e.g., DMSO) and ENT1-deficient cells to distinguish transporter-specific activity.
  • For ENT2 inhibition, use higher concentrations (0.1–1 mM) .

Q. What are the critical parameters for validating NBTI’s inhibitory effects in vitro?

  • Concentration optimization: ENT1 inhibition requires ≤0.1 µM NBTI, while off-target effects (e.g., ABCG2 inhibition) occur at ≥0.1 mM .
  • Time-course analysis: Transport assays should be terminated within 15–60 seconds to avoid saturation .
  • Competitive assays: Combine with ENT1-knockout models or alternative inhibitors (e.g., dipyridamole) to confirm specificity .

Advanced Research Questions

Q. What experimental evidence challenges the specificity of NBTI as an ENT1 inhibitor?

Recent studies demonstrate that NBTI (0.1 mM) inhibits ABCG2 (Breast Cancer Resistance Protein), an ATP-binding cassette efflux transporter. This dual activity complicates interpretations in multidrug resistance studies. Validation strategies:

  • Use ABCG2-specific inhibitors (e.g., Ko143) in parallel.
  • Compare results in ABCG2-overexpressing vs. wild-type cell lines (e.g., MDCKII-ABCG2).
  • Perform bidirectional transport assays to distinguish uptake (ENT1) from efflux (ABCG2) .

Q. How can researchers optimize the synthesis of S-(4-Nitrobenzyl)-6-thioinosine for high purity?

Synthesis protocol (adapted from evidence):

  • React 6-chloropurine riboside with 4-nitrobenzylthiol in alkaline buffer (pH 8–9) at 60°C for 12 hours.
  • Purify via reverse-phase HPLC (C18 column, 10–90% methanol gradient).
  • Validate purity (>98%) using LC-MS and ¹H-NMR. Yield: ~92% .

Q. How do conflicting reports on NBTI’s role in adenosine deaminase (ADA) inhibition impact experimental design?

While some sources suggest ADA inhibition, structural analyses indicate NBTI primarily targets transport. Resolution:

  • Directly measure ADA activity using adenosine→inosine conversion assays (monitor absorbance at 265 nm).
  • Compare results with known ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine).
  • Use ADA-deficient cell lines to isolate transport effects .

Q. What strategies mitigate NBTI’s hydrophobicity-related solubility challenges in in vivo studies?

  • Formulate with cyclodextrins (e.g., sulfobutylether-β-cyclodextrin) to enhance aqueous solubility.
  • Administer via osmotic pumps for sustained release, minimizing peak concentration toxicity.
  • Monitor plasma levels using LC-MS/MS to ensure therapeutic range (0.01–0.1 µM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NBTI’s reported IC₅₀ values across studies?

Variations in IC₅₀ (0.1–10 nM) arise from differences in:

  • Cell type: ENT1 expression levels (e.g., erythrocytes vs. HEK293).
  • Assay conditions: Temperature (4°C vs. 37°C), buffer composition. Solution: Standardize assays using reference cell lines (e.g., human erythrocytes) and validate with radioligand binding (Kd < 1 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine
Reactant of Route 2
S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.